molecular formula C12H9BrFNO2S B13677559 Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13677559
M. Wt: 330.17 g/mol
InChI Key: MJEZRUNSQQGNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a thiazole ring substituted with bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is introduced through esterification with ethanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity to these targets, leading to increased biological activity .

Comparison with Similar Compounds

  • Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
  • 2-Bromo-5-fluorobenzoic acid, methyl ester
  • Niridazole

Comparison: Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

ethyl 2-(2-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3

InChI Key

MJEZRUNSQQGNGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.